Molybdenum phthalocyanine

Description

Overview of Metallophthalocyanine (MPc) Systems within Materials Science

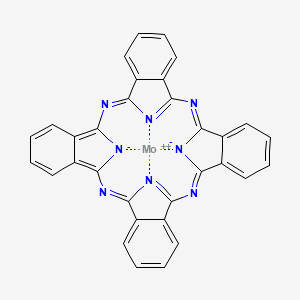

Metallophthalocyanines (MPcs) are a class of intensely colored, aromatic macrocyclic compounds that are structurally similar to porphyrins. taylorandfrancis.com They consist of four isoindole units linked by nitrogen atoms, creating a central cavity capable of coordinating with over 70 different metal and non-metallic ions. taylorandfrancis.comresearchgate.netresearchgate.net This versatility, combined with their exceptional thermal and chemical stability, has made MPcs highly valuable in materials science. researchgate.netnih.gov

The extensive π-conjugated system of 18 electrons within the phthalocyanine (B1677752) ring is the source of many of their useful properties, including strong absorption and emission of light, photostability, and electron transfer capabilities. nih.govnih.gov These characteristics have led to their widespread use in a variety of applications, such as:

Optoelectronic Devices: Organic light-emitting diodes (OLEDs), organic solar cells, and photodetectors. nih.gov

Catalysis: MPcs can act as catalysts in various chemical reactions, including oxidation. taylorandfrancis.com

Sensors: Their sensitivity to different gas molecules makes them suitable for use in chemical sensors. tubitak.gov.tr

Photodynamic Therapy: Some MPcs are being investigated as photosensitizers for cancer treatment. tubitak.gov.trmdpi.com

The specific properties of an MPc are significantly influenced by the central metal ion, which can alter the electronic structure, and by peripheral substituents on the phthalocyanine ring. taylorandfrancis.com The arrangement of MPc molecules in thin films, which can range from amorphous to highly crystalline, also plays a crucial role in the performance of optoelectronic devices. nih.gov

Distinctive Research Focus on Molybdenum as a Central Metal in Phthalocyanine Architectures

The incorporation of molybdenum as the central metal atom in the phthalocyanine framework gives rise to Molybdenum Phthalocyanine (Mo-Pc), a compound with a distinct set of properties that has attracted specific research interest. One of the notable forms is phthalocyanine–oxymolybdenum(IV) (MoOC₃₂H₁₆N₈), which is an air-stable, diamagnetic complex. rsc.org

A significant area of research for Mo-Pc is in the field of nuclear medicine. It has been investigated as a target material for the production of high-specific-activity Molybdenum-99 (⁹⁹Mo), a critical precursor to the widely used medical radioisotope Technetium-99m (⁹⁹mTc). researchgate.net The Szilard-Chalmers reaction, a process that breaks the Mo-N bonds upon neutron irradiation, is employed to separate the newly formed ⁹⁹Mo from the bulk Mo-Pc target. kemdikbud.go.id This method has shown the potential to produce ⁹⁹Mo with a specific activity significantly higher than that obtained from conventional methods using molybdenum trioxide (MoO₃) targets. researchgate.netkemdikbud.go.id

The synthesis of Mo-Pc is typically achieved through a solid-state reaction between a molybdenum source, such as ammonium (B1175870) heptamolybdate, and phthalonitrile (B49051) at elevated temperatures. researchgate.netkemdikbud.go.id This process yields a dark bluish-violet compound that sublimes at high temperatures. Spectroscopic analysis, including Fourier-transform infrared (FTIR) and UV-Vis spectroscopy, is used to confirm the formation of the Mo-Pc complex, with characteristic peaks indicating the Mo-N and Mo=O bonds, as well as the Q-band absorption typical of phthalocyanines. researchgate.netkemdikbud.go.id

Current Trajectories and Fundamental Challenges in this compound Investigations

Current research on this compound is multifaceted, exploring its potential in various applications while also addressing fundamental challenges related to its synthesis, characterization, and implementation.

Current Research Trajectories:

Enhanced Catalytic Activity: Researchers are exploring the catalytic properties of Mo-Pc, particularly in oxidation reactions. Its unique electronic structure suggests it could outperform other metallophthalocyanines in certain catalytic processes.

Advanced Materials: The interaction of Mo-Pc with other materials, such as molybdenum disulfide (MoS₂), is being studied to create novel heterostructures with tunable electronic properties for applications in optoelectronics. acs.orgmdpi.com

Biomedical Applications: Beyond its use in radioisotope production, Mo-Pc is being investigated for its potential in photodynamic therapy and as an antioxidant agent due to its ability to generate reactive oxygen species upon light activation and scavenge free radicals.

Gas Sensing: The sensitivity of MPcs to various gases has led to investigations into Mo-Pc as a potential material for chemical sensors. tubitak.gov.tr

Fundamental Challenges:

Solubility: this compound exhibits low solubility in most common solvents, which can hinder its processing and application in certain areas. Researchers are exploring the synthesis of derivatives with improved solubility. mdpi.com

Controlled Synthesis and Purity: Achieving a high-purity Mo-Pc product is crucial for its applications. The synthesis process must be carefully controlled to avoid the formation of impurities like molybdenum dioxide (MoO₂). researchgate.netkemdikbud.go.id

Understanding Structure-Property Relationships: A deeper understanding of how the molecular orientation and crystalline structure of Mo-Pc films influence their electronic and optical properties is essential for optimizing their performance in devices. nih.gov

Stability in Devices: While generally stable, the long-term stability of Mo-Pc within operational devices, particularly under various environmental conditions, remains an area of active investigation. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H16MoN8 |

|---|---|

Molecular Weight |

608.5 g/mol |

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;molybdenum(2+) |

InChI |

InChI=1S/C32H16N8.Mo/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI Key |

HQXMWYOVGAHZQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mo+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for Molybdenum Phthalocyanine Complexes

Solid-State Reaction Protocols for Molybdenum Phthalocyanine (B1677752) Synthesis

Solid-state synthesis, or solvent-free reaction, represents a streamlined approach for producing molybdenum phthalocyanine. kemdikbud.go.id This method typically involves the direct reaction of precursors at elevated temperatures. kemdikbud.go.idresearchgate.net

The synthesis of Mo-Pc via solid-state reaction commonly employs ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) as the molybdenum source and phthalonitrile (B49051) (C₆H₄(CN)₂) as the organic precursor. kemdikbud.go.id The stoichiometry of these reactants is a crucial factor influencing the composition of the final product.

In a typical stoichiometric reaction, the molar ratio between molybdenum and phthalonitrile is set to 1:4. kemdikbud.go.id This ratio is designed to provide the precise amount of the organic ligand required to form the phthalocyanine macrocycle around the central molybdenum atom.

However, studies have also explored non-stoichiometric reactant ratios. When an excess of the molybdenum precursor is used, the reaction can yield a mixture of products. researchgate.net X-ray diffraction (XRD) analysis of Mo-Pc synthesized with excess molybdenum revealed the presence of both the desired this compound and molybdenum dioxide (MoO₂). researchgate.net This indicates that under non-stoichiometric conditions with excess metal precursor, a portion of the molybdenum does not get incorporated into the phthalocyanine ring and instead forms the oxide. researchgate.net

The optimization of reaction conditions is essential for maximizing the yield and purity of Mo-Pc in solid-state synthesis. Key parameters that are typically varied include temperature and reaction duration. kemdikbud.go.id The reaction is generally carried out in a ventilated reflux system. kemdikbud.go.id

One optimization study systematically varied the reaction temperature at 275 °C, 300 °C, and 325 °C for a fixed duration of 3 hours. kemdikbud.go.id Following the determination of an optimal temperature, the reaction time was then varied at 60, 120, 180, and 240 minutes. kemdikbud.go.id Based on characterization data, including Fourier-transform infrared spectroscopy (FTIR), product yield, and melting point, the optimal synthesis condition was identified as heating the reactants at 300 °C for 3 hours under reflux. kemdikbud.go.idresearchgate.net Product synthesized under these conditions was found to be free from impurities such as MoO₂, phthalimide, and unreacted molybdenum. kemdikbud.go.idresearchgate.net

| Parameter | Variations Tested | Optimal Condition |

|---|---|---|

| Temperature | 275 °C, 300 °C, 325 °C | 300 °C |

| Time | 60 min, 120 min, 180 min, 240 min | 180 min (3 hours) |

The elimination of solvents in solid-state synthesis offers several significant advantages. Phthalocyanine can be synthesized without a solvent through the ring formation by heating phthalonitrile and ammonium heptamolybdate directly. kemdikbud.go.id This contrasts with methods that use precursors like o-cyanobenzamide or phthalic acid, which necessitate the presence of a solvent. kemdikbud.go.id A primary benefit of solvent-free approaches is the reduction of environmental impact, as high-boiling point, and often hazardous, organic solvents are avoided. aalto.fi Solid-state reactions can lead to a more efficient process, potentially increasing the space-time-yield and simplifying product purification, as the need to remove large quantities of solvent is eliminated. aalto.fi

Solution-Based Synthesis Approaches for this compound Derivatives

Solution-based methods provide an alternative route to this compound and its derivatives, allowing for greater control over reaction conditions and the synthesis of more complex structures. nih.govmdpi.com

The core of solution-based synthesis is the cyclotetramerization of four phthalonitrile precursor units around a central metal ion. jchemrev.com In this process, a suitable molybdenum salt acts as a template, directing the assembly of the phthalonitrile molecules to form the macrocyclic phthalocyanine ring. mdpi.com This reaction typically requires high temperatures and is often catalyzed by a base. researchgate.net The choice of molybdenum salt can influence the reaction, with various metal halides or acetates being potential candidates for templating the reaction. nih.govmdpi.com

The choice of solvent is a critical parameter in solution-based synthesis, as its properties, particularly polarity and boiling point, can significantly affect the reaction's yield and the purity of the product. Unsubstituted phthalocyanines generally exhibit low solubility in most common organic solvents. jchemrev.com

High-boiling point solvents such as 1-chloronaphthalene or quinoline are often used because they can dissolve the reactants and the forming phthalocyanine product to some extent, facilitating the reaction at the required high temperatures. jchemrev.com However, the low solubility of the final product can also be an advantage, as it may precipitate from the reaction mixture upon formation, simplifying purification.

Synthesis of Soluble and Axially Functionalized Molybdenum(V) Phthalocyanines

The inherent planarity and extensive π-conjugation of the phthalocyanine macrocycle often lead to strong intermolecular aggregation, resulting in poor solubility in common organic solvents. To overcome this limitation and enable solution-phase characterization and processing, two primary strategies are employed: peripheral substitution and axial functionalization.

Peripheral Substitution: This approach involves the cyclotetramerization of phthalonitrile precursors that already bear solubilizing groups on their benzene rings. Attaching bulky or flexible substituents to the periphery of the phthalocyanine ring disrupts the co-facial π-π stacking that causes aggregation. A variety of functional groups can be introduced, including alkyl, alkoxy, and aryloxy moieties, which significantly enhance solubility in organic solvents researchgate.netumich.edu. The synthesis begins with a substituted phthalonitrile, which is then reacted with a molybdenum source to form the peripherally functionalized Mo-Pc complex. This method allows for a controlled and predictable placement of substituents researchgate.net. For example, octa-substituted phthalocyanines, with functional groups at all eight peripheral positions, exhibit excellent solubility researchgate.net.

Axial Functionalization: This strategy focuses on attaching ligands directly to the central molybdenum atom, perpendicular to the plane of the phthalocyanine ring. This not only improves solubility but also allows for the fine-tuning of the electronic and photophysical properties of the complex. For Molybdenum(V) phthalocyanines, this often involves the synthesis of organoimido or oxo complexes with specific axial ligands. A common synthetic route involves the solid-state reaction between a molybdenum source, such as ammonium heptamolybdate, and phthalonitrile kemdikbud.go.idresearchgate.net. The use of ammonium heptamolybdate is particularly advantageous as the formation of ammonia (B1221849) during the reaction can facilitate the reduction of Mo(VI) to the desired Mo(V) oxidation state kemdikbud.go.id. The resulting complex typically features an oxo ligand (Mo=O) which can be further modified.

The table below summarizes key parameters from a typical solid-state synthesis of an oxo-molybdenum(V) phthalocyanine complex.

| Parameter | Value/Condition | Source |

| Molybdenum Precursor | Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) | kemdikbud.go.id |

| Organic Precursor | Phthalonitrile (C₆H₄(CN)₂) | kemdikbud.go.id |

| Reaction Type | Solid-state, solventless | kemdikbud.go.id |

| Optimal Temperature | 300 °C | kemdikbud.go.id |

| Optimal Reaction Time | 3 hours | kemdikbud.go.id |

Mechanistic Insights into this compound Formation

The formation of the this compound macrocycle is a complex process involving the templated cyclotetramerization of four phthalonitrile units around a central molybdenum ion. Understanding the mechanism is key to controlling the reaction, optimizing yield, and preventing the formation of impurities.

Investigation of Molybdenum Coordination with Isoindole Nitrogen Atoms

The phthalocyanine structure is composed of four isoindole units linked by aza-nitrogens kemdikbud.go.idresearchgate.net. During the synthesis, the central molybdenum atom acts as a template, coordinating with nitrogen atoms from the precursor molecules and directing their assembly into the final macrocyclic structure. The process begins with the reaction of the molybdenum precursor with phthalonitrile at high temperatures. This leads to the formation of intermediate species where the molybdenum ion is coordinated to the nitrogen atoms of the phthalonitrile derivatives. These intermediates then undergo a cascade of reactions, ultimately leading to the formation of the conjugated 18-π electron system of the phthalocyanine ring. The central molybdenum atom is securely held within the cavity of the macrocycle, coordinated to the four inwardly pointing nitrogen atoms of the isoindole units kemdikbud.go.idresearchgate.net. Spectroscopic analysis, such as FTIR, confirms the formation of these crucial Mo-N bonds, which exhibit characteristic vibrational peaks kemdikbud.go.id. The biological process of inserting molybdenum into a molybdopterin cofactor, while different, also highlights the intricate coordination chemistry of molybdenum, involving precise enzymatic control to position the metal and catalyze its insertion into a dithiolene moiety nih.govnih.govmdpi.com.

Byproduct Formation and Impurity Mitigation Strategies (e.g., MoO₂)

A significant challenge in the synthesis of this compound is the formation of unwanted byproducts, most notably molybdenum dioxide (MoO₂) researchgate.net. The formation of this stable oxide can occur if the reaction conditions are not carefully controlled or if an inappropriate molybdenum precursor is used.

Byproduct Formation: The synthesis of Mo-Pc often starts with molybdenum in a high oxidation state, such as Mo(VI) in ammonium heptamolybdate kemdikbud.go.id. The desired product, however, is a Mo(V) complex. If the reduction to Mo(V) is incomplete or if side reactions with trace oxygen or water occur at high temperatures, the thermodynamically stable molybdenum dioxide (MoO₂) can form. X-ray diffraction (XRD) studies have confirmed that when excess molybdenum is used in the synthesis, distinct peaks corresponding to MoO₂ can be observed in the product diffractogram alongside those of the Mo-Pc complex researchgate.net. Other potential impurities include unreacted phthalonitrile and its polymerization or degradation byproducts like phthalimide researchgate.net.

Impurity Mitigation Strategies: Several strategies can be employed to minimize the formation of MoO₂ and other impurities:

Precursor Selection: Using ammonium heptamolybdate is a key strategy. The in-situ generation of ammonia during the thermal decomposition of this salt aids in the reduction of Mo(VI) to Mo(V), favoring the formation of the desired phthalocyanine complex over the oxide kemdikbud.go.id. In contrast, using molybdenum trioxide directly has been shown to be ineffective for the synthesis kemdikbud.go.id.

Stoichiometric Control: Maintaining the correct molar ratio of molybdenum to phthalonitrile (typically 1:4) is crucial. Using an excess of the molybdenum precursor has been shown to directly lead to the formation of MoO₂ as a significant byproduct researchgate.net.

Temperature and Time Optimization: The reaction must be conducted at an optimized temperature and for a specific duration. For the solid-state reaction of ammonium heptamolybdate and phthalonitrile, an optimal temperature of 300 °C for 3 hours has been identified. At this condition, XRD analysis confirmed the product was free from MoO₂, phthalimide, and unreacted molybdenum precursors kemdikbud.go.idresearchgate.net.

The following table details the findings from reaction optimization studies.

| Reaction Temperature | Reaction Time | Product Yield | Key FTIR Peaks Observed | MoO₂ Impurity (by XRD) |

| 275 °C | 3 h | Lower | Mo-N, Mo=O | Not reported |

| 300 °C | 3 h | High | Mo-N, Mo=O | Absent in optimal conditions |

| 325 °C | 3 h | Highest | Mo=O (Mo-N peak absent) | Not reported |

| 300 °C | 180 min | Higher than 240 min | Mo-N, Mo=O | Absent in optimal conditions |

| 300 °C | 240 min | Lower than 180 min | Mo-N, Mo=O | Absent in optimal conditions |

Data synthesized from findings reported in Indonesian Journal of Chemistry, 19(3), 556-564. kemdikbud.go.id

Advanced Purification Techniques for this compound

Achieving high purity is essential for the reliable characterization and application of this compound. The crude product from synthesis typically contains unreacted precursors, byproducts like molybdenum oxides, and other organic impurities. A combination of washing and advanced purification techniques is necessary for their removal.

Multi-Stage Washing Protocols for Unreacted Precursors and Oxides

A systematic, multi-stage washing protocol is the first and most critical step in the purification process. This method leverages the different solubilities of the desired product and the major impurities.

Alkaline Wash: The crude solid is first washed with a hot aqueous solution of a base, such as 1 M potassium hydroxide (B78521) (KOH). This step is designed to remove unreacted molybdenum precursors and soluble molybdenum oxides researchgate.net.

Water Wash: Following the alkaline wash, the product is washed with hot water until the filtrate is neutral and tests negative for the presence of molybdenum ions researchgate.net.

Organic Solvent Wash: To remove organic impurities, the solid is subsequently washed with solvents like ethanol and acetone. This step effectively removes unreacted phthalonitrile and byproducts such as phthalimide. The washing is continued until the filtrate becomes colorless, indicating the complete removal of these impurities researchgate.net.

The purified solid is then typically dried in an oven at a moderate temperature (e.g., 40 °C) to remove residual solvents researchgate.net.

Chromatographic and Recrystallization Methods for High-Purity Product Isolation

For applications requiring exceptionally high purity, washing protocols may be insufficient. In these cases, more advanced techniques such as column chromatography and recrystallization are employed.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. While specific protocols for this compound are not extensively detailed in the literature, methods used for analogous metallophthalocyanines can be adapted. For peripherally substituted, soluble phthalocyanines, column chromatography on silica gel or alumina is a common practice nih.gov. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with the stationary phase. The components are then eluted using a solvent system (mobile phase), often a mixture of a nonpolar and a more polar solvent (e.g., toluene/hexane or petroleum ether/THF) nih.govemich.edu. The different components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions.

Recrystallization: This is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents used for the recrystallization of organic compounds include ethanol, acetone, tetrahydrofuran (THF), and mixtures such as hexane/acetone or hexane/THF rochester.edu. The process involves dissolving the impure compound in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the phthalocyanine decreases, and it crystallizes out, leaving the impurities behind in the solution. The pure crystals can then be collected by filtration. The choice of solvent is critical and must be determined empirically for each specific this compound derivative rochester.edu.

Advanced Spectroscopic and Structural Characterization of Molybdenum Phthalocyanine

Vibrational Spectroscopy for Structural Elucidation of Molybdenum Phthalocyanine (B1677752)

Vibrational spectroscopy serves as a powerful tool for probing the structural characteristics of Mo-Pc by identifying the vibrational modes of its constituent atoms and functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the chemical bonds within the Mo-Pc molecule. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify and assign various stretching and bending vibrations, which are unique to the molecule's structure.

The FTIR spectrum of molybdenum phthalocyanine exhibits distinct peaks that are characteristic of the vibrations involving the central molybdenum atom. A notable feature is the band corresponding to the Mo-N vibration, which provides direct evidence of the coordination between the molybdenum atom and the nitrogen atoms of the phthalocyanine macrocycle. researchgate.net Additionally, a stretching vibration corresponding to a Mo=O double bond is often observed, indicating the presence of an oxo ligand attached to the molybdenum center. researchgate.net Research has shown that these vibrational frequencies are sensitive to the oxidation state and coordination environment of the molybdenum atom. researchgate.netresearchgate.net

Below is a data table summarizing the key FTIR vibrational frequencies for this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Mo-N vibration | ~881 | researchgate.net |

| Mo=O stretching | ~950 | researchgate.net |

Note: The exact frequencies can vary depending on the specific crystalline form and measurement conditions.

The phthalocyanine ligand itself possesses a rich and complex infrared spectrum. The aromatic C-C stretching vibrations within the isoindole rings typically appear in the region of 1600-1400 cm⁻¹. vscht.czlibretexts.org The stretching vibrations of the C=N bonds within the macrocycle are also prominent and contribute to the intricate pattern of the spectrum. researchgate.net The C-H stretching vibrations of the aromatic rings are generally observed at wavenumbers above 3000 cm⁻¹. vscht.czlibretexts.org The analysis of these bands confirms the integrity of the phthalocyanine macrostructure. nih.gov

A summary of the characteristic FTIR absorption bands for the aromatic and C=N modes is provided in the table below.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100-3000 | libretexts.org |

| Aromatic C=C Stretch | 1600-1585 and 1500-1400 | libretexts.org |

| C=N Stretch | ~1600 | pressbooks.pub |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Electronic Absorption and Resonance Spectroscopies

Electronic spectroscopy techniques are pivotal in understanding the electronic structure and transitions within this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy of Mo-Pc is characterized by two main absorption regions: the Soret band (or B band) in the near-UV region and the Q-band in the visible region. researchgate.netnih.gov The Q-band is particularly significant as it arises from the π-π* electronic transitions within the extensive 18-π electron system of the phthalocyanine macrocycle. kashanu.ac.ir For Mo-Pc, the Q-band is typically observed in the 600-750 nm range. researchgate.net The exact position and shape of the Q-band can be influenced by factors such as the solvent and aggregation state of the molecules. researchgate.net

The intense Q-band in the UV-Vis spectrum of this compound is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are of π character. kashanu.ac.iracs.org This transition is formally designated as a π–π* transition. kashanu.ac.irlibretexts.org The high molar absorptivity of the Q-band is a hallmark of phthalocyanine compounds and is responsible for their intense color. nih.gov In some instances, the Q-band may exhibit splitting, which can be attributed to the formation of dimers or higher-order aggregates in solution or the solid state. researchgate.netkashanu.ac.ir The study of these π–π* transitions provides fundamental insights into the electronic properties and potential applications of Mo-Pc in areas such as photonics and solar energy conversion. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure and Oxidation States

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial tool for investigating the electronic structure and oxidation state of paramagnetic metal centers like molybdenum in phthalocyanine complexes. chemrxiv.org It is particularly effective for characterizing Mo(V) species (a d¹ electronic configuration), which are EPR-active. nih.govscispace.com The EPR spectrum provides detailed information about the coordination environment of the molybdenum atom through the analysis of g-values and hyperfine coupling constants (HFCs) with the ⁹⁵Mo and ⁹⁷Mo isotopes (both with nuclear spin I=5/2). chemrxiv.orgnih.gov

For soluble Molybdenum(V) imido phthalocyanine complexes, EPR studies in frozen solutions have been used to characterize their electronic state. acs.org For instance, the complex [Pc#Mo(NtBu)Cl] in a chloronaphthalene/toluene mixture at 60 K exhibits an isotropic g-value (g_iso) of 1.9810, confirming the Mo(V) oxidation state. acs.org The EPR parameters are highly sensitive to changes in the coordination sphere of the molybdenum, allowing for the detailed study of ligand interactions and redox processes. arizona.edu The analysis of these spectra helps to distinguish between catalytically active and inactive conformations of the molecule. researchgate.net

| Compound | Solvent/Matrix | Temperature (K) | g-value | Reference |

| [Pc#Mo(NtBu)Cl] | Chloronaphthalene/Toluene | 60 | g_iso = 1.9810 | acs.org |

| Mo(V) Species (general) | Frozen Solution | < 77 K | Anisotropic g-tensor (g_x, g_y, g_z) | nih.govscispace.com |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase composition, and purity of this compound. researchgate.net The diffraction pattern provides a unique fingerprint of the crystalline material, allowing for the identification of specific polymorphs (such as the α and β phases common to phthalocyanines) and the detection of crystalline impurities. nih.govisuct.ru

Determination of Crystalline Mo-Pc Structure and Lattice Parameters

The crystalline form of metal phthalocyanines significantly influences their physical properties. These compounds commonly crystallize in two main polymorphs: the metastable α-phase and the more stable β-phase, which typically has a monoclinic structure. nih.gov The arrangement of molecules within the crystal lattice, including the molecular tilt angle and stacking distance, can be determined from XRD data. ucsd.edu

A detailed single-crystal XRD study of a soluble Molybdenum(V) imido phthalocyanine derivative revealed a distorted octahedral coordination geometry around the central molybdenum atom. acs.org The crystal structure was solved, and the lattice parameters were determined, providing precise information on bond lengths and angles, such as the Mo–N(imido) and Mo–Cl distances. acs.org Such detailed structural data is essential for understanding the molecule's electronic properties and reactivity.

| Parameter | Value | Reference |

| Chemical Formula | C₆₀H₆₇ClMoN₉ | acs.org |

| Crystal System | Tetragonal | acs.org |

| Space Group | P4/n | acs.org |

| a (Å) | 20.366(3) | acs.org |

| c (Å) | 9.074(2) | acs.org |

| V (ų) | 3762.0(12) | acs.org |

| Z | 2 | acs.org |

| Mo1–N(imido) (Å) | 1.720(5) | acs.org |

| Mo1–Cl1 (Å) | 2.503(2) | acs.org |

Detection and Quantification of Molybdenum Oxide Impurities

During the synthesis of this compound, a common risk is the formation of molybdenum oxide impurities, such as Molybdenum(IV) oxide (MoO₂) or Molybdenum(VI) oxide (MoO₃). XRD is a highly effective method for detecting the presence of these crystalline oxide phases. Each oxide has a distinct and well-documented diffraction pattern. researchgate.netresearchgate.net

Research has shown that Mo-Pc synthesized under optimized solid-state reaction conditions (300 °C for 3 hours) is free from MoO₂ contaminants, as confirmed by XRD analysis. researchgate.net The absence of diffraction peaks corresponding to known molybdenum oxide phases indicates a high phase purity of the Mo-Pc product. For instance, the characteristic diffraction peak for MoO₂ appears at a 2θ value of approximately 26.0°, while α-MoO₃ has major peaks around 12.8°, 23.3°, and 25.7°. researchgate.netconsensus.app The presence and intensity of these peaks in a sample's diffractogram would allow for the identification and semi-quantitative analysis of such impurities.

| Compound | 2θ (°) (Cu Kα) | Crystalline Phase/System | Reference |

| This compound (Mo-Pc) | 7.16, 9.42, 26.38 | Crystalline | researchgate.net |

| Molybdenum(IV) Oxide (MoO₂) | ~26.0, 37.0, 53.5 | Monoclinic | researchgate.net |

| Molybdenum(VI) Oxide (α-MoO₃) | ~12.8, 23.3, 25.7, 27.3, 33.8 | Orthorhombic | researchgate.netsamipubco.com |

Surface and Morphological Characterization of this compound Films (e.g., AFM, SEM)

The performance of this compound in electronic devices is critically dependent on the morphology of its thin films. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize and characterize the surface topography, grain structure, and roughness of these films. nih.govnih.gov

| Feature | Description | Characterization Technique | Reference |

| Crystallite Shape | Can be spherical, ribbon-like, or needle-like depending on the crystalline phase (α or β) and growth conditions. | AFM, SEM | nih.govrsc.org |

| Surface Roughness | Quantified by RMS value. Smooth films (low RMS) are typical for the α-phase, while rougher films (high RMS) are associated with the β-phase. | AFM | nih.govrsc.org |

| Grain Size | Varies with deposition parameters; can range from tens to hundreds of nanometers. | AFM, SEM | nih.govnih.gov |

| Film Continuity | SEM can assess whether the film is continuous or consists of isolated islands, which is crucial for electrical conductivity. | SEM | researchgate.net |

| Long-Range Order | AFM can reveal the presence or absence of long-range order among the crystallites on the surface. | AFM | rsc.org |

Theoretical and Computational Studies of Molybdenum Phthalocyanine

Density Functional Theory (DFT) Calculations for Electronic Properties and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing detailed insights into molecular properties. arxiv.orgmdpi.com For molybdenum phthalocyanine (B1677752), DFT calculations are crucial for understanding its electronic characteristics, how electrons are distributed across the molecule, and the nature of the bonding between the central molybdenum atom and the surrounding phthalocyanine ligand. These calculations form the basis for predicting the molecule's reactivity and its potential performance in various applications. arxiv.orgresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (Eg), is a key parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. mdpi.comresearchgate.net

Table 1: Representative Frontier Orbital Data for Phthalocyanines from DFT Calculations Note: Data for specific MoPc calculations are sparse in the literature; this table includes related compounds to illustrate general principles.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |

|---|---|---|---|---|

| Phthalocyanine (Pc) | -5.222 | -3.102 | 2.120 | mdpi.com |

| Mn-Phthalocyanine (MnPc) | -4.715 | -3.327 | 1.388 | mdpi.com |

| Metal-Free Phthalocyanine (H2Pc) | - | - | 2.16 | researchgate.net |

The distribution of electron charge within the MoPc molecule is fundamental to its chemical and physical properties. DFT calculations can map this distribution, often visualized as a Molecular Electrostatic Potential (MESP) surface, which identifies electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com These maps are crucial for predicting how the molecule will interact with other species.

The nature of the bond between the central molybdenum atom and the four coordinating nitrogen atoms of the phthalocyanine ring is a key determinant of the molecule's stability and electronic structure. researchgate.net DFT-based analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the characteristics of these bonds. researchgate.net These analyses decompose the bond into its constituent parts, revealing the degree of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Excitations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying how molecules respond to light. mdpi.com It is widely used to calculate electronic excited states and simulate UV-Vis absorption spectra, providing a theoretical counterpart to experimental spectroscopy. nih.govacs.org

The UV-Vis absorption spectra of phthalocyanines are characterized by two main features: an intense, sharp band in the visible region known as the Q-band (around 600-750 nm) and a stronger band in the near-UV region called the B-band or Soret band (around 300-400 nm). mdpi.comnih.govresearchgate.net

TD-DFT calculations can accurately predict the wavelengths of these absorptions and assign them to specific electronic transitions. mdpi.comresearchgate.net The Q-band typically arises from the electronic transition from the HOMO to the LUMO (a π→π* transition). nih.gov The B-band involves transitions from lower-lying orbitals to the LUMO. nih.gov TD-DFT simulations on related MPcs have successfully reproduced these characteristic bands. For instance, calculations for MnPc show a Q-band at 604 nm and a B-band at 340 nm. mdpi.com The presence of solvents or adsorbates can cause these peaks to shift, an effect that can also be modeled computationally. mdpi.com

Table 2: Representative TD-DFT Calculated UV-Vis Absorption Data for Phthalocyanines Note: This table includes data for related compounds to illustrate the typical spectral features and electronic transitions.

| Compound | Band | Calculated λmax (nm) | Primary Electronic Transition | Reference |

|---|---|---|---|---|

| Phthalocyanine (Pc) | Q-Band | 608 | HOMO → LUMO (π→π) | mdpi.com |

| Phthalocyanine (Pc) | B-Band | 340 | π→π | mdpi.com |

| Mn-Phthalocyanine (MnPc) | Q-Band | 604 | HOMO → LUMO (π→π) | mdpi.com |

| Mn-Phthalocyanine (MnPc) | B-Band | 340 | π→π | mdpi.com |

Beyond simply predicting spectra, TD-DFT provides a deep understanding of the nature of electronic transitions and the subsequent events, collectively known as excited-state dynamics. nih.govacs.org After a molecule like MoPc absorbs a photon and enters an excited state, it can undergo several relaxation processes. nih.gov

Computational studies on modified metallophthalocyanines show that upon excitation, the molecule can experience rapid vibrational relaxation to the bottom of the first excited state. nih.gov From there, it may undergo intersystem crossing to a triplet state or decay back to the ground state. nih.govtum.de In some systems, the initial excitation can rapidly convert to a low-lying charge-transfer (CT) state, where electron density is significantly redistributed within the molecule. nih.gov The dynamics of these processes, which occur on timescales from femtoseconds to picoseconds, are critical for applications like photodynamic therapy and solar energy conversion, as they determine the efficiency of desired outcomes versus energy-wasting relaxation pathways. acs.orgnorthwestern.edu

Nonadiabatic Dynamics Simulations for Interfacial Charge Transfer

Nonadiabatic dynamics simulations are powerful computational tools for investigating ultrafast processes at molecular interfaces where the Born-Oppenheimer approximation breaks down. nsf.gov These simulations model the coupled motion of electrons and atomic nuclei, which is essential for understanding phenomena like photoinduced charge transfer. nsf.gov The methodology often combines quantum mechanical calculations for the electrons, such as time-dependent density functional theory (TD-DFT), with classical mechanics for the nuclei, using approaches like the fewest switches surface hopping (FSSH) algorithm. nsf.govacs.org Such simulations can track the populations of electronic states over time, revealing the rates and pathways of charge transfer and relaxation processes that occur on femtosecond timescales. acs.orgnih.gov

The interface between a phthalocyanine molecule and a substrate like molybdenum disulfide (MoS₂) is a model system for organic/inorganic heterojunctions found in photodetectors and solar cells. rsc.org Computational modeling of this interface reveals the dynamics of photoinduced electron transfer (PET).

While direct studies on MoPc are limited, extensive research on analogous systems like zinc phthalocyanine (ZnPc) on MoS₂ provides a detailed framework for understanding this process. nih.govacs.org In these models, the phthalocyanine molecule typically adsorbs in a parallel orientation on the MoS₂ surface through weak van der Waals forces. nih.govacs.org Upon photoexcitation, an electron in the phthalocyanine is promoted to its lowest unoccupied molecular orbital (LUMO). acs.org For efficient charge transfer, the LUMO of the phthalocyanine must be energetically aligned above the conduction band minimum (CBM) of the MoS₂ substrate, creating a thermodynamic driving force for the electron to move from the molecule to the substrate. nih.govacs.org

Nonadiabatic dynamics simulations of the ZnPc/MoS₂ system confirm an ultrafast electron transfer, occurring on a timescale of approximately 10 femtoseconds. nih.govacs.org This rapid transfer is crucial for the efficiency of photovoltaic devices, as it outpaces competing energy-loss pathways like fluorescence or intersystem crossing. aps.org The simulation data highlights the critical parameters governing this transfer.

| Parameter | Finding in ZnPc/MoS₂ System | Significance |

|---|---|---|

| Adsorption Geometry | Parallel orientation of ZnPc on MoS₂ | Maximizes orbital overlap at the interface. |

| Interaction Type | Weak van der Waals forces | Preserves the intrinsic electronic properties of both materials. |

| Energy Level Alignment | ZnPc LUMO is 0.27 eV higher than MoS₂ CBM nih.gov | Provides the thermodynamic driving force for electron transfer. |

| Electron Transfer Time | ~10 fs nih.gov | Indicates an ultrafast and efficient charge separation process. |

Vibronic coupling, the interaction between electronic states and nuclear vibrations, is a key determinant of the rate and efficiency of charge transfer processes. arxiv.orgarxiv.org In the context of phthalocyanine/MoS₂ interfaces, this coupling facilitates the ultrafast electron transfer by creating pathways between the electronic states of the molecule and the substrate. nih.govacs.org

Simulations show that upon photoexcitation, specific vibrational modes in both the phthalocyanine molecule and the MoS₂ substrate are activated. acs.org These include:

Low-frequency out-of-plane vibrations of the MoS₂ lattice.

Low- and high-frequency in-plane and out-of-plane vibrations of the phthalocyanine molecule. nih.govacs.org

These atomic motions modulate the energies of the electronic states, leading to moments of near-degeneracy where the electron can transfer efficiently. The atomic motion-induced changes in the adiabatic states are identified as a dominant factor driving the ultrafast interfacial electron transfer. nih.govacs.org Theoretical models that explicitly include these vibronic interactions are crucial for accurately reproducing experimentally observed transfer rates and spectroscopic features. arxiv.orgnih.gov The strength of this coupling is directly related to the speed of population flow from the initially excited state to the charge-transfer state. nih.gov

Computational Studies on Molecular Adsorption and Orientation at Interfaces

The performance of devices based on molecular thin films is highly dependent on the molecular orientation, ordering, and electronic structure at the interface between the organic molecule and the substrate. aps.org Computational studies, primarily using density functional theory (DFT), are vital for understanding the molecule-substrate interactions that dictate the growth and properties of these films. aps.orgucf.edu

The interaction of metal phthalocyanines (MPcs) with substrates varies significantly depending on the nature of the substrate (metallic or semiconducting) and the identity of the central metal ion. aps.org

On metallic substrates , the interaction can be strong, often involving hybridization between the d-orbitals of the central metal ion and the electronic bands of the substrate. aps.org This can lead to charge redistribution at the interface. For example, studies on various 3d transition-metal phthalocyanines on a silver surface with a thin magnesium oxide (MgO) insulating layer show that charge can transfer from the silver substrate to the molecule. acs.orgnih.gov This transfer alters the electronic and magnetic properties of the phthalocyanine, forming a charged anionic species [MPc]⁻¹. acs.orgnih.gov

On semiconducting substrates , the interactions can be more nuanced. Studies on deactivated silicon surfaces show that the choice of the central metal ion (e.g., Zn, Cu, Co) strongly influences the molecular orientation and packing, a phenomenon driven by selective orbital hybridization. aps.org This demonstrates a mechanism for tuning the growth of molecular films by selecting the appropriate metal center in the phthalocyanine. aps.org

| Central Metal Ion (in MPc) | Substrate | Observed Interaction / Orientation | Governing Factor |

|---|---|---|---|

| Zn, Cu, Co | Deactivated Si(111)-B | Distinct molecular assembly and orientation depending on the metal. aps.org | Selective p-d orbital hybridization. aps.org |

| Fe | MgO/Ag(100) | Formation of [FePc]⁻¹ anion with an effective electron spin of S = 1/2. nih.gov | Charge transfer from the Ag substrate through the MgO layer. nih.gov |

| Various 3d Metals | MgO/Ag(100) | Most molecules form singly charged anions, altering spin states. acs.orgnih.gov | Lowered work function of Ag by MgO, facilitating charge transfer. acs.org |

Doping the substrate is a powerful strategy for tuning the electronic properties of the molecule-substrate interface. By introducing dopant atoms into the substrate, one can modify its Fermi level, charge carrier concentration, and electronic band structure, which in turn alters the energy level alignment with the adsorbed MoPc molecule.

A prime example is the doping of MoS₂, a common semiconductor substrate. Theoretical and experimental studies on vanadium (V)-doped monolayer MoS₂ demonstrate that doping can systematically control its electronic properties. aps.org Low-level V-doping can convert the intrinsically n-type MoS₂ into a p-type semiconductor, while higher concentrations can induce an ambipolar character or even a transition to a metallic state. aps.org Such modifications would profoundly impact the charge transfer dynamics at an MoPc/MoS₂ interface, potentially enabling control over the direction and efficiency of charge flow.

Similarly, doping the phthalocyanine layer itself, for instance with alkali atoms like sodium (Na) or cesium (Cs), has been shown to dramatically modify the electronic structure. researchgate.net Doping can shift energy levels, change the occupation of molecular orbitals, and even induce chemical changes in the central metal ion. researchgate.net These findings underscore that the electronic properties of the MoPc interface are not static but can be actively tuned through doping of either the molecule or the substrate. researchgate.netnih.gov

| Doping Level of Vanadium in MoS₂ | Resulting Electronic Property | Reference |

|---|---|---|

| ~1 at.% | Induces p-type characteristics | aps.org |

| ~5 at.% | Leads to an ambipolar semiconductor | aps.org |

| ~9 at.% | Facilitates a transition towards a metallic state | aps.org |

Thin Film Formation, Microstructure, and Device Integration of Molybdenum Phthalocyanine

Physical Vapor Deposition (PVD) Techniques for Molybdenum Phthalocyanine (B1677752) Thin Films

Physical vapor deposition (PVD) encompasses a variety of vacuum deposition methods used to produce thin films and coatings. wikipedia.org The process is characterized by the transition of a material from a condensed phase to a vapor phase, which then travels through a vacuum environment and condenses on a substrate as a thin film. wikipedia.orguakron.edu Common PVD processes include thermal evaporation and sputtering. uakron.edu These techniques are widely used for fabricating MPc thin films for electronic and medical applications due to the high purity and ordered structure of the resulting films. squarespace.comrsc.orgresearchgate.net

High-vacuum thermal evaporation is a prevalent PVD method for depositing thin films of small organic molecules like molybdenum phthalocyanine. nih.gov The process is conducted under high-vacuum conditions, typically between 10⁻⁶ to 10⁻⁸ torr, to ensure that evaporated molecules travel from the source to the substrate with a long mean free path, minimizing collisions with background gas molecules. nih.govvaccoat.com This prevents contamination of the film and allows for a direct line-of-sight deposition. vaccoat.com

In this technique, the source material, solid this compound powder, is placed in a crucible or boat made of a high-melting-point material such as tungsten, tantalum, or molybdenum. ox.ac.uk The source is heated electrically above its sublimation temperature, causing it to vaporize. nih.gov For this compound, sublimation occurs at approximately 400°C. kemdikbud.go.id The resulting vapor then travels through the vacuum chamber and condenses onto a target substrate, which is typically maintained at a controlled temperature. nih.gov

The key parameters that must be controlled during high-vacuum thermal evaporation include:

Source Temperature: Determines the sublimation rate of the material.

Chamber Pressure: Must be kept in the high-vacuum range to ensure film purity. vaccoat.com

Deposition Rate: The rate at which the material condenses on the substrate, typically measured in angstroms per second (Å/s).

Substrate Temperature: Influences the mobility of molecules on the substrate surface, affecting film morphology and crystallinity. nih.gov

The morphology and microstructure of this compound thin films are highly sensitive to the deposition rate and substrate temperature during PVD. These two parameters critically influence the kinetic energy and surface diffusion of the deposited molecules, which in turn dictate the nucleation and growth of the film. nih.govsquarespace.com

Substrate Temperature: The temperature of the substrate has a significant impact on the surface mobility of the molecules that arrive. nih.gov

At low temperatures (<0°C), surface diffusion is limited. Molecules lack the energy to move to favorable nucleation sites, resulting in the formation of amorphous or poorly ordered films. nih.gov

At room temperature , films often exhibit fine-grained morphologies. nih.gov

At elevated temperatures (e.g., 30–120°C), molecules possess increased kinetic energy, allowing them to migrate more freely on the substrate surface to find lower-energy sites. nih.gov This enhanced diffusion promotes the formation of larger, more ordered crystallites and a polycrystalline structure with fewer grain boundaries. nih.gov For example, studies on chloroaluminum phthalocyanine (ClAlPc) films showed that increasing the substrate temperature from room temperature to 420 K led to a noticeable increase in grain size and surface roughness. nih.govresearchgate.net Similarly, for molybdenum thin films (not MoPc), surface roughness was observed to increase with deposition temperatures from 600°C to 650°C. mdpi.com

At very high temperatures (>200°C), the sticking coefficient of the molecules may be reduced, limiting nucleation and resulting in a sparse network of very large crystallites. nih.gov

Deposition Rate: The deposition rate affects the density of molecules diffusing on the surface at any given time. nih.gov

A high deposition rate increases the rate of nucleation because more molecules are arriving on the surface simultaneously. This can lead to the formation of smaller grains. nih.gov

A low deposition rate allows more time for molecules to diffuse across the surface before being incorporated into a growing crystallite. This can result in the formation of larger, more ordered grains, similar to the effect of elevated substrate temperature.

The interplay between substrate temperature and deposition rate is crucial for controlling the final film morphology.

| Parameter | Effect on Film Morphology | Research Findings |

| Substrate Temperature | Influences molecular surface mobility and crystallite size. | Increasing temperature generally leads to larger grain sizes and increased crystallinity in MPc films. For ClAlPc, raising the temperature from 300 K to 420 K increased the mean molecular tilt angle and grain size. nih.govresearchgate.net |

| Deposition Rate | Affects nucleation density and subsequent crystallite formation. | A higher deposition rate increases the nucleation rate, which typically results in smaller crystallites. nih.gov |

Solution-Based Processing Methods for this compound Films

While PVD is a common method for high-purity films, solution-based processing offers a lower-cost and more scalable alternative for thin film fabrication. squarespace.comrsc.org These methods involve dissolving the material in a suitable solvent and then depositing the solution onto a substrate. For this compound, solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and trifluoroacetic acid (TFA) have been used. kemdikbud.go.idresearchgate.net Common solution-processing techniques applicable to MPcs include:

Drop-casting: A simple method where a droplet of the solution is placed on the substrate and the solvent is allowed to evaporate, leaving behind a film. The resulting film morphology can vary from nanoribbons to rod-like features depending on the solvent and concentration. researchgate.net

Spin-coating: A small amount of the solution is applied to the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and the solvent evaporates to form a thin, uniform film.

Dip-coating: The substrate is slowly withdrawn from a solution of the material at a constant speed. The thickness and morphology of the film are controlled by the withdrawal speed, solution concentration, and viscosity. researchgate.net

Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of positively and negatively charged materials to build up a multilayered film. It is particularly useful for water-soluble MPc derivatives like tetrasulfonated phthalocyanines. scielo.br

The final structure of solution-processed films is highly dependent on the choice of solvent, solution concentration, and the specific deposition method used. researchgate.net For instance, studies on copper phthalocyanine (CuPc) have shown that the film morphology can range from flat, wide ribbons to crystallized, rod-like structures depending on the technique employed. researchgate.net Research on solution-processed CuPc films has demonstrated that they can achieve a high degree of crystallinity (>80%) and a preferred molecular orientation, making this a viable alternative to vacuum-based methods. mdpi.com

Microstructural Characterization of this compound Thin Films

The microstructure of a thin film, including its crystallinity, molecular orientation, and packing, directly influences its electronic and optical properties. squarespace.comrsc.org Understanding and controlling these features are essential for optimizing device performance.

The formation of a thin film on a substrate begins with the nucleation and subsequent growth of crystallites. squarespace.com When molecules from the vapor phase (in PVD) or solution phase arrive at the substrate, they diffuse across the surface until they either desorb, diffuse into an existing island, or nucleate with other molecules to form a new stable island. nih.gov The initial stages of film growth are typically described by one of three primary modes: squarespace.com

Volmer-Weber (Island Growth): Occurs when the interactions between the deposited molecules are stronger than their interaction with the substrate. This leads to the formation of three-dimensional islands that eventually coalesce to form a continuous film. squarespace.com

Frank-van der Merwe (Layer-by-Layer Growth): Occurs when the molecule-substrate interaction is stronger than the molecule-molecule interaction. The film grows in two-dimensional layers, with each layer completing before the next one begins. squarespace.com

Stranski-Krastanov (Layer-plus-Island Growth): This is an intermediate mode where one or more complete monolayers form initially (layer-by-layer), followed by the nucleation and growth of 3D islands on top of these layers. This transition is often driven by the buildup of strain in the initial layers. aps.org

The specific growth mode for this compound will depend on factors such as the substrate material, its surface chemistry and roughness, and the deposition conditions. nih.gov

Polymorphism refers to the ability of a compound to exist in more than one crystalline structure. nih.gov Metal phthalocyanines are well-known for exhibiting various polymorphic forms, with the most common being the metastable α-phase and the thermodynamically stable β-phase. nih.govscirp.org The transition from the α-phase to the β-phase can be induced by thermal annealing (at temperatures of 200–300 °C) or exposure to organic solvents. nih.gov

The different polymorphs are characterized by distinct molecular packing arrangements, which affect the degree of π-electron overlap between adjacent molecules and, consequently, the material's electronic properties. nih.gov

The α-phase has been reported to have tetragonal, orthorhombic, or monoclinic structures and generally forms spherical crystallites. nih.gov In vacuum-deposited CuPc films, two coexisting α-structures have been identified. nih.govresearchgate.net

The β-phase typically has a monoclinic structure and forms long, needle-like crystallites. nih.gov

The molecular packing motif describes how individual molecules are arranged relative to one another within the crystal lattice. In MPc films, molecules often stack in a "herringbone" arrangement. The orientation of these stacks relative to the substrate (e.g., "edge-on" or "face-on") is critical for applications like thin-film transistors, where charge transport is highly anisotropic. rwth-aachen.de The specific polymorph and molecular orientation in a this compound film can be controlled through the choice of substrate, substrate temperature, and post-deposition annealing treatments. nih.govaps.org

| Polymorph | Crystal System (Typical) | Morphology | Stability |

| α-Phase | Tetragonal, Orthorhombic, or Monoclinic nih.gov | Spherical crystallites nih.gov | Metastable nih.gov |

| β-Phase | Monoclinic nih.gov | Needle-like crystallites nih.gov | Thermodynamically Stable nih.govscirp.org |

Control and Characterization of Molecular Orientation on Substrates

The orientation of this compound (MoPc) molecules on a substrate is a critical factor that dictates the electronic and optical properties of the resulting thin film and its performance in a device. The interaction between the MoPc molecules and the substrate, as well as intermolecular interactions, governs the final arrangement of the molecules. Techniques such as X-ray absorption spectroscopy (XAS) and photoemission electron microscopy (PEEM) are instrumental in determining this molecular orientation.

For instance, on large, atomically flat surfaces like molybdenum disulfide (MoS₂) single crystals, phthalocyanine molecules tend to adopt a flat-lying (face-on) orientation. acs.orgacs.org This arrangement maximizes the interaction between the π-electron system of the phthalocyanine ring and the substrate surface. researchgate.net This flat-lying orientation is often maintained even in multilayer thin films, indicating that the initial layer templates the growth of subsequent layers. chemrxiv.org In contrast, on substrates with smaller atomically flat terraces or on rougher surfaces like oxidized silicon, a standing (edge-on) adsorption geometry is often preferred. chemrxiv.orgresearchgate.net This change in orientation is attributed to weaker molecule-substrate interactions and the increased influence of intermolecular interactions. researchgate.netchemrxiv.org

The choice of substrate can dramatically alter the molecular orientation. Studies on cobalt phthalocyanine (CoPc), a molecule structurally similar to MoPc, have shown a stark difference in orientation between large MoS₂ crystals and smaller MoS₂ flakes. While a nearly flat-lying orientation is observed on large crystals, significant tilt angles are found on smaller flakes, which is proposed to be dependent on the number of MoS₂ layers and the size of atomically flat terraces. acs.org

The characterization of molecular orientation is often achieved using polarization-dependent X-ray absorption spectroscopy. By analyzing the intensity of absorption features at different angles of incident polarized light, the average tilt angle of the molecules with respect to the substrate can be determined. For example, in XAS measurements at the N K-edge for phthalocyanines, transitions into π* orbitals are maximal when the electric field vector of the light is perpendicular to the molecular plane. chemrxiv.org

Heterostructure Fabrication and Interface Engineering with this compound

Integration with Two-Dimensional Transition Metal Dichalcogenides (e.g., MoS₂)

Heterostructures formed by combining MoPc with two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂), have garnered significant interest for applications in electronics and optoelectronics. acs.orgacs.org The interaction at the MoPc/MoS₂ interface can lead to a tuning of the electronic properties of the TMD. acs.orgchemrxiv.org For instance, the adsorption of phthalocyanine molecules can induce surface dipoles and band bending in the MoS₂, effectively doping the material. chemrxiv.org

The charge transfer dynamics at these interfaces are highly dependent on the molecular orientation. A face-on orientation of phthalocyanine molecules on the MoS₂ surface can facilitate efficient hole migration away from the interface, leading to long-lived charge separation, which is beneficial for photodetector applications. acs.org Time-resolved spectroscopy has revealed sub-picosecond photoinduced hole and electron transfer processes at phthalocyanine/monolayer MoS₂ interfaces. acs.org The formation of a type-II energy level alignment at the MoS₂/phthalocyanine interface, with a significant energy offset, can drive efficient excited-state charge transfer, enhancing the photoresponse of the MoS₂. acs.org

The table below summarizes key findings from studies on phthalocyanine/MoS₂ heterostructures:

| Phthalocyanine | Substrate | Key Finding | Citation |

|---|---|---|---|

| Copper Phthalocyanine (CuPc) | Monolayer MoS₂ | Charge separation lasts for up to 70 ns due to face-on orientation. | acs.org |

| Metal-free Phthalocyanine (H₂Pc) | Monolayer MoS₂ | Mixed edge-on and face-on orientation leads to shorter charge separation time compared to CuPc. | acs.org |

| Cobalt Phthalocyanine (CoPc) | Bulk MoS₂ | Induces a surface dipole and downward band bending in MoS₂. | chemrxiv.org |

| Perfluorinated Cobalt Phthalocyanine (CoPcF₁₆) | Bulk MoS₂ | Reduces the n-type character of MoS₂. | chemrxiv.org |

Formation and Properties of Non-Covalent Heterointerfaces with Graphene

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, can be functionalized non-covalently with MoPc to create hybrid materials with tunable properties. tandfonline.com This non-covalent interaction, primarily driven by π-π stacking between the aromatic systems of graphene and the phthalocyanine macrocycle, preserves the intrinsic electronic properties of graphene while introducing the functionalities of the MoPc molecules. acs.org

Metal phthalocyanines (MPcs) adsorbed on graphene typically lie flat on the surface to maximize the π-π interaction. tandfonline.com This interaction can lead to charge transfer between the MPc and graphene, effectively doping the graphene layer. The direction and magnitude of this charge transfer depend on the specific metal center in the phthalocyanine and the doping level of the graphene. mdpi.com For instance, density functional theory calculations have shown that the charge transfer process in MPc/graphene systems for gas sensing applications is mediated by the metal d-orbitals of the phthalocyanine. mdpi.com

The formation of these non-covalent heterostructures can be influenced by the substrate on which the graphene is supported. For example, the presence of a graphene layer on a SiO₂/Si surface can template the growth of lead phthalocyanine (PbPc) into a mixture of polymorphs with both face-on and edge-on orientations. nih.gov

Effect of Organic Dopants on Electronic Properties of this compound Films

The electronic properties of MoPc films can be significantly altered by the introduction of organic dopant molecules. Doping can increase the conductivity of the organic semiconductor and reduce the energy barriers for charge carrier injection from electrodes. sigmaaldrich.com This is achieved by either p-doping with strong oxidizing agents or n-doping with strong reducing agents. mdpi.com

Organic molecules like tetracyanoquinodimethane (TCNQ) and tetrathiafulvalene (TTF) have been used as dopants for metallophthalocyanines. scirp.orgbohrium.com These planar molecules can co-deposit with the phthalocyanine, and their ability to accept or donate electrons can lead to the formation of charge transfer complexes, thereby increasing the charge carrier concentration in the film. scirp.org The optical and electrical properties of the doped films are highly dependent on the dopant and its concentration. For example, doping manganese (III) phthalocyanine chloride films with chalcone derivatives has been shown to increase electrical conductivity by several orders of magnitude. mdpi.com

The table below provides examples of organic dopants and their effects on metallophthalocyanine films:

| Phthalocyanine | Dopant | Effect on Properties | Citation |

|---|---|---|---|

| Dimetallophthalocyanines (Li₂Pc, Na₂Pc) | Tetrathiafulvalene (TTF), Tetracyanoquinodimethane (TCNQ) | Alters the optical bandgap and electrical behavior, with some devices showing rectifying or ohmic-like characteristics. | scirp.orgbohrium.com |

| Manganese (III) Phthalocyanine Chloride (MnPcCl) | Chalcones | Increases electrical conductivity by two orders of magnitude with increasing temperature. | mdpi.com |

| Various p-type organic semiconductors | Molybdenum Tris(dithiolene)s | Acts as an effective p-dopant, increasing conductivity. | sigmaaldrich.com |

Coordination Chemistry Research of Molybdenum Phthalocyanine

Investigation of Molybdenum Oxidation States within Phthalocyanine (B1677752) Complexes (e.g., Mo(IV), Mo(V))

Molybdenum is a transition element known for its diverse range of oxidation states, from +2 to +6, which it readily exhibits within phthalocyanine complexes. frontiersin.orgnih.gov This capacity for multiple oxidation states is fundamental to the utility of MoPc complexes in catalysis and materials science. Research has successfully identified and characterized several of these states, with Mo(IV), Mo(V), and Mo(VI) being the most studied in the context of phthalocyanine chemistry. frontiersin.orgnih.gov

Molybdenum(IV): The Mo(IV) oxidation state is often found in oxo-molybdenum(IV) phthalocyanine complexes, such as MoO(Pc). rsc.org In these structures, a single oxygen atom is typically coordinated to the molybdenum center, forming a square pyramidal geometry where the molybdenum atom is displaced out of the plane of the phthalocyanine ring. Phthalocyanine–oxymolybdenum(IV) has been prepared as an air-stable, diamagnetic complex. rsc.org The Mo(IV) state is a crucial reduced form in catalytic cycles, often being oxidized to Mo(VI) in the course of a reaction. frontiersin.org

Molybdenum(V): The Mo(V) state serves as a stable, intermediate oxidation state between Mo(IV) and Mo(VI). frontiersin.orgnih.gov It is paramagnetic, making it readily characterizable by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. Soluble molybdenum(V) imido phthalocyanines, with the general formula [PcMo(NR)Cl], are well-documented examples. acs.org In these complexes, the molybdenum center is coordinated to both an imido group (NR) and a chloro (Cl) ligand in the axial positions. acs.org The Mo(V) state can act as an interface between one- and two-electron redox processes, which is a key feature of its chemical reactivity. frontiersin.org

The ability to access multiple, stable oxidation states, particularly the Mo(IV)/Mo(V)/Mo(VI) triad, allows molybdenum phthalocyanines to participate in multi-electron transfer reactions, a property that is central to their application in redox catalysis. frontiersin.org

Impact of Axial Ligands on the Electronic Structure and Spectroscopic Properties of Molybdenum Phthalocyanine

Axial ligands, which are molecules or ions that bind to the central molybdenum atom perpendicular to the plane of the phthalocyanine ring, play a critical role in modulating the properties of the complex. The nature of these ligands directly influences the electronic structure, which in turn alters the spectroscopic and electrochemical behavior. nih.govrsc.org

The electronic structure of metallophthalocyanines can be tuned by the choice of axial ligand. nih.gov For instance, the coordination of strong-field axial ligands can change the ground state of the metal center. researchgate.net This tuning is evident in the UV-visible absorption spectra of MoPc complexes. The characteristic Q-band, an intense absorption in the visible/near-infrared region arising from a π-π* transition within the phthalocyanine ring, is particularly sensitive to the electronic environment of the molybdenum center. acs.org

In a study of soluble molybdenum(V) imido phthalocyanines, [Pc#Mo(NR)Cl], where R was a tert-butyl or mesityl group, the Q-band absorption maxima were observed in the near-infrared region (738–756 nm). acs.org Replacing the standard phthalocyanine ligand with a more electron-deficient pyrazinoporphyrazine ligand resulted in a significant hypsochromic (blue) shift of the Q-band by 76–80 nm. This demonstrates that both the axial ligands (imido, chloro) and the macrocycle itself contribute to the final electronic properties of the complex. acs.org

The effect of axial ligands on the spectroscopic properties of molybdenum(V) imido complexes is summarized in the table below.

| Compound | Axial Ligands | Macrocycle Type | Q-Band λmax (nm) |

|---|---|---|---|

| [Pc#Mo(NtBu)Cl] | =NtBu, -Cl | Phthalocyanine | 738 |

| [Pc#Mo(NMes)Cl] | =NMes, -Cl | Phthalocyanine | 756 |

| [Ppz#Mo(NtBu)Cl] | =NtBu, -Cl | Pyrazinoporphyrazine | 662 |

| [Ppz#Mo(NMes)Cl] | =NMes, -Cl | Pyrazinoporphyrazine | 672 |

Data sourced from a study on soluble molybdenum(V) imido phthalocyanines. acs.org

Redox Chemistry and Electrochemistry of Molybdenum Phthalocyanines

The versatile redox chemistry of molybdenum is a defining characteristic of its phthalocyanine complexes. nih.gov These complexes can undergo both metal-centered and ring-centered redox processes. The accessibility of Mo(IV), Mo(V), and Mo(VI) oxidation states facilitates electron transfer reactions that are central to their catalytic functions. frontiersin.org

Electrochemical studies have begun to map the redox potentials for these transitions. Research on O(HO)Mo(V)[TsPc] (where TsPc is tetrasulfophthalocyanine) in a dimethylformamide (DMF) solution identified the redox couples for both Mo(VI)/Mo(V) and Mo(V)/Mo(IV) transitions. dtic.mil In many catalytic reactions, a two-electron process is coupled with the Mo(IV)/Mo(VI) transition, which proceeds through the Mo(V) intermediate state. frontiersin.org This mechanism allows the complex to act as an efficient catalyst in reactions requiring multi-electron steps.

The role of axial ligation is also crucial in the electrochemistry of these complexes. For early transition metals like molybdenum, the presence of axial ligands has been found to increase the reversibility of their redox processes. escholarship.org

| Complex | Redox Couple | Potential (V) | Solvent |

|---|---|---|---|

| O(HO)Mo(V)[TsPc] | Mo(VI)/Mo(V) | -0.03 | DMF |

| O(HO)Mo(V)[TsPc] | Mo(V)/Mo(IV) | -0.81 | DMF |

Data for O(HO)Mo(V)[TsPc] from Ferraudi (1991), as cited in Lever et al. (1992). dtic.mil

Comparative Analysis of this compound Coordination Structures with Other Metallophthalocyanines

The coordination structure of this compound exhibits distinct features when compared to phthalocyanines containing other metals, such as those from the first-row transition series (e.g., iron, cobalt, copper). These differences arise from the size, preferred coordination number, and electronic configuration of the central metal ion.

While many metallophthalocyanines, like Cu(II)Pc and Ni(II)Pc, adopt a square planar (D4h symmetry) geometry where the metal ion sits (B43327) perfectly within the plane of the four coordinating nitrogen atoms, molybdenum complexes often deviate from this. escholarship.orgacs.org Due to the larger ionic radius of molybdenum and its tendency to form complexes with higher coordination numbers (typically 5 or 6), the molybdenum atom is often displaced significantly out of the phthalocyanine plane. nih.gov This is seen in oxo-molybdenum and imido-molybdenum complexes, which adopt a square pyramidal geometry. rsc.orgacs.org

This structural difference has profound implications for the electronic properties. The location of frontier molecular orbitals (HOMO and LUMO) and the site of redox events can vary significantly. For example, in Fe(II)Pc and Co(II)Pc, the first reduction is often metal-centered, whereas in Cu(II)Pc and Zn(II)Pc, it is the phthalocyanine ring that is reduced. researchgate.net In molybdenum phthalocyanines, redox events can occur at the metal center, as shown by the accessible Mo(IV)/Mo(V)/Mo(VI) states. dtic.mil The HOMO in Fe, Co, and Cu phthalocyanines is primarily metal 3d-like, while in Ni and Zn phthalocyanines, it is localized on the phthalocyanine ring. researchgate.net The specific orbital character in MoPc complexes will be highly dependent on the oxidation state and the nature of the axial ligands.

| Property | This compound (Typical) | Iron(II) Phthalocyanine | Copper(II) Phthalocyanine |

|---|---|---|---|

| Central Metal Oxidation State | Variable (e.g., +4, +5, +6) frontiersin.org | +2 (can be oxidized to +3) rsc.org | +2 |

| Coordination Geometry | Square Pyramidal or Octahedral (out-of-plane Mo) acs.orgnih.gov | Square Planar or Octahedral (with axial ligands) rsc.org | Square Planar |

| Site of First Reduction | Can be metal-centered (e.g., Mo(V) → Mo(IV)) dtic.mil | Metal-centered (Fe(II) → Fe(I)) researchgate.net | Ligand-centered (Pc2- → Pc3-) researchgate.net |

| Catalytic Activity | High in redox reactions | High in redox reactions mdpi.com | Limited; used in photocatalysis |

Advanced Research Applications of Molybdenum Phthalocyanine

Catalysis and Electrocatalysis Research

The catalytic prowess of molybdenum phthalocyanine (B1677752) stems from the ability of the central molybdenum atom to exist in various oxidation states and its interaction with the conjugated π-system of the phthalocyanine ligand. sdstate.edu This allows it to facilitate a variety of chemical transformations.

Molybdenum phthalocyanine has been identified as a catalyst for several organic reactions. Its activity is rooted in the molybdenum center's ability to mediate electron transfer and act as an oxo-transfer agent, similar to the function of oxomolybdenum enzymes. imoa.info Mo-based catalysts are particularly noted for their resistance to sulfur poisoning, which is a significant advantage in many industrial processes. imoa.info The catalytic activity can be influenced by the nature of substituents on the phthalocyanine periphery; for instance, the introduction of electron-withdrawing groups can enhance catalytic performance. mdpi.com

Mo-Pc and its derivatives are effective catalysts for various oxidation reactions, utilizing molecular oxygen or other oxidants. nih.govscholaris.ca These reactions are fundamental in both synthetic chemistry and environmental remediation.

Substrate Oxidation: Molybdenum-containing catalysts, including polyoxometalates and complexes, are active in the selective oxidation of substrates like alkenes and alcohols. imoa.infonih.gov For example, molybdenum compounds catalyze the epoxidation of olefins such as cyclooctene. nih.gov The mechanism often involves the transfer of an oxygen atom from the catalyst's molybdenum-oxo species to the substrate. imoa.info